Celestolide

Descripción general

Descripción

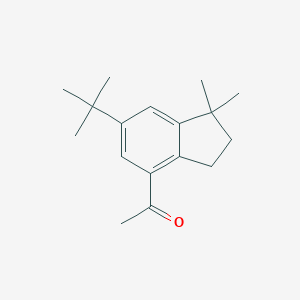

Celestolide is a synthetic musk compound widely used in the fragrance industry. It is known for its long-lasting aroma and stability, making it a popular choice in perfumes and personal care products. The chemical formula of this compound is C17H24O , and it belongs to the class of polycyclic musks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Celestolide is synthesized through a series of chemical reactions involving the formation of an indane structure. The key steps include the alkylation of indanone derivatives followed by acetylation. The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity starting materials and solvents to ensure the final product meets industry standards for fragrance compounds .

Análisis De Reacciones Químicas

Types of Reactions: Celestolide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed:

Aplicaciones Científicas De Investigación

Fragrance Applications

Celestolide in Perfumes and Cosmetics:

this compound is widely used as a fragrance compound due to its desirable olfactory properties. It contributes to the richness and persistence of scents in products like colognes and lotions. Research indicates that this compound enhances the overall fragrance profile by providing depth and longevity, making it a preferred choice among perfumers .

Case Study: Fragrance Fixation

A study demonstrated that this compound significantly improved the intensity and body of fragrances when incorporated into formulations. In controlled olfactory evaluations, subjects reported that formulations containing this compound were perceived as richer and more full-bodied compared to those without it .

Environmental Impact Studies

Detection in Environmental Samples:

this compound has been analyzed in various environmental contexts, particularly regarding its presence in wastewater. Studies have employed methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extracting chlorinated compounds from soil samples, which included this compound among other polycyclic musks .

Physiochemical Properties:

Research on the physiochemical properties of this compound has been conducted to understand its behavior in aquatic environments. This includes assessing its solubility, volatility, and potential for bioaccumulation. These properties are crucial for evaluating the environmental risks associated with its widespread use in consumer products .

Health Assessments

Toxicological Evaluations:

The safety profile of this compound has been a subject of investigation due to concerns about endocrine disruption and other health effects associated with synthetic musks. Studies have focused on its ecotoxicological properties, assessing its impact on aquatic organisms and potential long-term effects on human health .

Regulatory Perspectives:

Organizations like the OECD have developed guidelines for testing chemicals like this compound to evaluate their effects on invertebrate development and reproduction. Such guidelines aim to ensure that substances used in consumer products do not pose significant risks to human health or the environment .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of Celestolide involves its interaction with olfactory receptors in the human nose, leading to the perception of its characteristic musk odor. At the molecular level, this compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, this compound can inhibit the activity of certain enzymes, such as proteases and phosphatases, which may contribute to its potential therapeutic effects .

Comparación Con Compuestos Similares

Galaxolide: Another polycyclic musk with a similar structure and fragrance profile.

Tonalide: Known for its strong musk odor and stability.

Cashmeran: A synthetic musk with a woody, musky scent.

Phantolide: A polycyclic musk with a similar chemical structure and use in fragrances

Uniqueness of Celestolide: this compound stands out due to its superior stability and long-lasting fragrance, making it a preferred choice in high-end perfumes and personal care products. Its unique chemical structure allows for a wide range of chemical modifications, enhancing its versatility in various applications .

Actividad Biológica

Celestolide, a synthetic polycyclic musk fragrance (chemical formula: CHO), is primarily used in personal care products and household items for its scent. Despite its widespread use, there is growing concern regarding its biological activity, particularly in terms of endocrine disruption and potential genotoxic effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential health impacts, and relevant case studies.

This compound is part of a group of synthetic musks known for their long-lasting fragrance properties. It is often employed in:

- Personal Care Products : Used in perfumes, soaps, and cosmetics.

- Household Items : Incorporated into detergents and air fresheners.

Mechanisms of Biological Activity

Research on this compound's biological activity has focused mainly on its potential endocrine-disrupting effects. The following mechanisms have been identified:

- Estrogenic Activity : this compound, along with other polycyclic musks like HHCB (Hexahydro-hexamethylcyclopentabenzopyran) and AHTN (Ambrettolide), has shown weak estrogenic activity in vitro. Studies indicate that these compounds can stimulate estrogen receptor-mediated transcriptional activity but do so at much lower levels compared to natural estrogens .

- Anti-estrogenic Effects : Some studies suggest that this compound may exhibit anti-estrogenic properties by inhibiting estrogen-induced transcriptional activation. For instance, in transgenic zebrafish models, polycyclic musks were shown to suppress estrogen-induced vitellogenin production, indicating a potential interference with hormonal signaling pathways .

- Genotoxicity : In vitro studies have assessed the genotoxic potential of this compound using the micronucleus test. Results indicated that while some polycyclic musks exhibit genotoxic effects, the extent varies significantly among different compounds .

1. Endocrine Disruption Studies

A comprehensive study analyzed the effects of various synthetic musks on human and animal cell lines. It was found that this compound could induce changes in gene expression related to hormonal pathways, suggesting a potential risk for endocrine disruption .

| Compound | Study Type | Findings |

|---|---|---|

| This compound | In vitro | Weak estrogenic activity observed |

| HHCB | In vitro | Anti-estrogenic effects confirmed in zebrafish |

| AHTN | In vitro | Significant increase in cell proliferation |

2. Environmental Impact

Studies have detected this compound in various environmental matrices, including water and sediment samples. Its lipophilic nature raises concerns about bioaccumulation and long-term ecological effects .

3. Human Health Risk Assessments

Research has indicated that exposure to polycyclic musks like this compound may pose health risks due to their persistence in human tissues and potential for endocrine disruption. A review highlighted the need for further investigation into their long-term impacts on human health, especially concerning reproductive health and developmental toxicity .

Propiedades

IUPAC Name |

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTHMQYJOWTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044536 | |

| Record name | Celestolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, almost white crystals with a musky, sweet, animal odour | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 304.5 °C at 101.325 kPa | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-t-butyl-1,1-dimethylindan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.06 at 21 °C | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa) | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Almost white crystals, Solid | |

CAS No. |

13171-00-1 | |

| Record name | Celestolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl tert-butyl dimethylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Celestolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HM68Q21P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78.5 °C, 77.2 - 77.9 °C | |

| Record name | Celestolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Acetyl-6-tert-butyl-1,1-dimethylindane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Celestolide in the environment?

A1: this compound enters the environment primarily through wastewater discharge from households and industries using products containing this fragrance. Studies have detected this compound in wastewater treatment plant effluents, surface waters, and even sediments. [, , , , ]

Q2: How persistent is this compound in the environment?

A2: this compound exhibits moderate persistence in the environment. While it can undergo biodegradation, its lipophilic nature leads to accumulation in sediments and biota. [, ]

Q3: Have studies detected this compound in human tissues or fluids?

A3: Yes, research has detected this compound in human adipose tissue, blood, and breast milk, indicating its potential for bioaccumulation. [, , , ]

Q4: What analytical techniques are commonly employed to detect and quantify this compound in environmental and biological samples?

A4: Several analytical methods are used to determine this compound levels, including:

- Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive and efficient method for quantifying this compound in water and sediment samples. [, , , , ]

- Accelerated Solvent Extraction (ASE), followed by GC-MS, has proven effective for analyzing this compound in sediment samples. []

- Headspace stir bar sorptive extraction (HS-SBSE) coupled with thermal desorption GC-MS enables the determination of this compound in sludge samples without pretreatment. []

Q5: What is known about the potential interactions of this compound with biological systems?

A5: Research suggests that this compound can interact with certain enzymes and potentially disrupt biological processes. For instance, studies in carp have shown that this compound can inhibit specific cytochrome P450 (CYP) enzymes involved in steroid synthesis and metabolism. []

Q6: Are there concerns regarding the potential estrogenic activity of this compound?

A6: While some studies have investigated the potential estrogenic activity of various fragrance compounds, this compound did not demonstrate estrogenic responses in reporter cell lines at concentrations up to 10-5 M. []

Q7: What is the current understanding of the toxicity of this compound?

A8: While this compound is generally considered to have low acute toxicity, research is ongoing to fully assess its potential long-term effects on human health and the environment. Some studies indicate that prolonged exposure to this compound could disrupt endocrine function and potentially contribute to developmental issues, but more research is needed. [, , , ]

Q8: Are there any viable alternatives to this compound in consumer products?

A10: Research is exploring alternative fragrance ingredients, including plant-derived and biodegradable options, to reduce the environmental impact associated with synthetic musks like this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.